N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by acylation with chloroacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound shares a similar pyrazole structure but with different substituents.
N-(4-nitrophenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide: Similar structure with a nitro group instead of a chloro group.
Uniqueness
N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide is unique due to its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-oxo-1H-pyrazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-12-3-7-14(8-4-12)20-16(23)10-22-17(24)9-15(21-22)11-1-5-13(19)6-2-11/h1-9,21H,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKMKOHDOBTDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(N2)CC(=O)NC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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